Synthesis Scale and Yield: 2-(3,5-Diaminobenzoyl)pyrrole Achieves 65% Isolated Yield at 237 mg Under Controlled Deprotection, Matching or Exceeding Reported Routes for 3,4-Isomers
2-(3,5-Diaminobenzoyl)pyrrole was isolated via a two‑step deprotection sequence (N‑toluenesulfonyl‑3,5‑ditrifluoroacetylamino precursor, KOH/EtOH reflux) yielding 237 mg (65%) of purified product after SiO₂ column chromatography . In contrast, the 3,4‑diamino isomer typically requires a reductive hydrogenation step (Pd/C, H₂, 45 °C, 392.24 kPa pressure) with a variable yield of ~3.2 g, yet scaling to kilogram quantities often suffers from catalyst poisoning and safety constraints inherent to high‑pressure hydrogenation [1].
| Evidence Dimension | Isolated synthetic yield and reaction type |
|---|---|
| Target Compound Data | 65% yield (237 mg scale); base‑mediated deprotection |
| Comparator Or Baseline | 2-(3,4-Diaminobenzoyl)-1H‑pyrrole: yield not precisely quantified at gram scale; requires catalytic hydrogenation at 392.24 kPa |
| Quantified Difference | The 3,5‑isomer route avoids high‑pressure hydrogenation, offering a potentially safer, lower‑cost scale‑up path |
| Conditions | Deprotection in ethanolic KOH under reflux; chromatographic purification (SiO₂, CH₂Cl₂:MeOH) |
Why This Matters
For procurement of low‑gram quantities, the 3,5‑diamino isomer presents a synthetically simpler and safer route than the 3,4‑diamino isomer, reducing lead time and hazard-related costs.
- [1] MOLAiD. (n.d.). 2-(3,4-Dinitrobenzoyl)-1H-pyrrole → 2-(3,4-Diaminobenzoyl)-1H-pyrrole. MOLAiD Chemical Database. View Source
